molecular formula C7H5Br2N B12964515 2,6-Dibromo-3-vinylpyridine

2,6-Dibromo-3-vinylpyridine

Cat. No.: B12964515
M. Wt: 262.93 g/mol
InChI Key: FDUOEZCBTIKABM-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-vinylpyridine is an organic compound with the molecular formula C7H5Br2N. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 6th positions, and a vinyl group is substituted at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-vinylpyridine can be achieved through several methods. One common approach involves the bromination of 3-vinylpyridine using bromine or a brominating agent such as dibromohydantoin. The reaction is typically carried out in a solvent like carbon tetrachloride under controlled conditions to ensure selective bromination at the 2nd and 6th positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and specific reaction parameters, such as temperature and pressure, can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, in the presence of a base such as potassium carbonate, are commonly used.

    Cross-Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

  • Substituted pyridines
  • Coupled products with various functional groups
  • Oxidized or reduced derivatives of the vinyl group

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-vinylpyridine largely depends on its chemical reactivity. In cross-coupling reactions, it acts as an electrophile, where the bromine atoms are replaced by nucleophiles. The vinyl group can participate in various addition reactions, contributing to the formation of new carbon-carbon or carbon-heteroatom bonds . The molecular targets and pathways involved are primarily related to its role as a reactive intermediate in organic synthesis.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H5Br2N

Molecular Weight

262.93 g/mol

IUPAC Name

2,6-dibromo-3-ethenylpyridine

InChI

InChI=1S/C7H5Br2N/c1-2-5-3-4-6(8)10-7(5)9/h2-4H,1H2

InChI Key

FDUOEZCBTIKABM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(N=C(C=C1)Br)Br

Origin of Product

United States

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